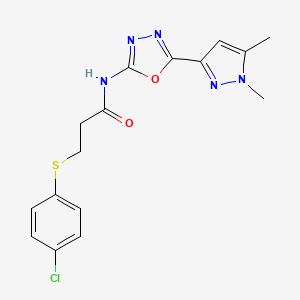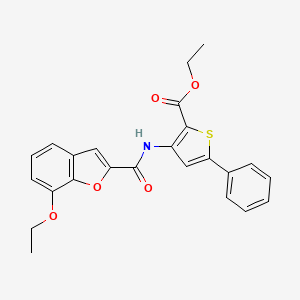![molecular formula C22H21N5O2S B2985968 2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methylsulfanylphenyl)acetamide CAS No. 1251619-30-3](/img/structure/B2985968.png)
2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methylsulfanylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a [1,2,4]triazolo[4,3-b]pyridazine core, which is a type of heterocyclic compound. Heterocycles are very important in medicinal chemistry due to their presence in many biologically active compounds . The compound also contains a sulfanyl group (-SH), which can contribute to the biological activity of the compound .
Synthesis Analysis
While the specific synthesis of this compound is not available, similar compounds are often synthesized via reactions involving triazolethioles and halogenated compounds .Molecular Structure Analysis
The compound contains several functional groups, including a triazolopyridazine ring, a sulfanyl group, and an acetamide group. These groups can participate in various chemical reactions and can influence the compound’s physical and chemical properties .Scientific Research Applications
Molecular Docking and Antimicrobial Activities
A study by Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives, initiating with a compound closely related to the chemical structure . These compounds were subjected to in silico molecular docking screenings towards GlcN-6-P synthase, demonstrating moderate to good binding energies. The research highlighted their antimicrobial and antioxidant activities, suggesting potential applications in developing new therapeutic agents (Flefel et al., 2018).
Anticancer Evaluation
Another study conducted by Bakavoli et al. (2010) focused on the synthesis of new derivatives of 3-phenyl-1,5-dimethyl-1H-[1,2,4]triazolo[4′,3′:1,2]pyrimido[4,5-e][1,3,4]oxadiazines. These compounds were tested on various cancer cell lines, including HeLa, MCF-7, and HepG2, with cell viability quantified by MTT assay. This study suggests the potential of these compounds in anticancer therapy (Bakavoli et al., 2010).
Structure Analysis and DFT Calculations
Research by Sallam et al. (2021) delved into the synthesis and structural analysis of a compound bearing resemblance to our chemical of interest. The study employed Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks to elucidate the compound's structure, indicating its pharmaceutical significance due to observed intermolecular interactions and potential for drug design (Sallam et al., 2021).
Insecticidal Assessment
Fadda et al. (2017) explored the synthesis of various heterocycles, including those incorporating a thiadiazole moiety, for their insecticidal efficacy against Spodoptera littoralis. This study indicates the broader application of such compounds in agricultural science, providing a foundation for developing new insecticides (Fadda et al., 2017).
Mechanism of Action
Mode of Action
The mode of action of CHEMBL4551848 is currently unknown . The mode of action typically involves the compound’s interaction with its targets and any resulting changes. This could involve binding to a receptor, inhibiting an enzyme, or interacting with a cellular structure, among other possibilities.
properties
IUPAC Name |
2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-14-7-8-16(11-15(14)2)19-9-10-20-25-26(22(29)27(20)24-19)13-21(28)23-17-5-4-6-18(12-17)30-3/h4-12H,13H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQCPIURKLMGIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NC4=CC(=CC=C4)SC)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2985885.png)
![Trifluoro(4-((1,3,5,7-tetraazatricyclo[3.3.1.1<3,7>]decyl)methyl)phenylthio)methane, hydrobromide](/img/structure/B2985892.png)
![2-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2985894.png)
![4-Chloro-2-({[4-chloro-2-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2985895.png)
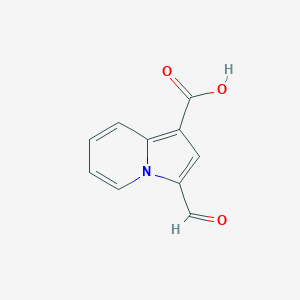

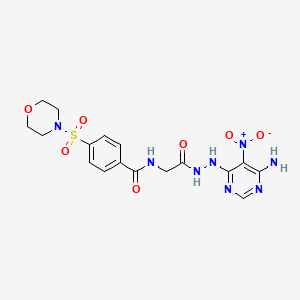

![5-(3,4-Difluorophenyl)-7-methoxy-2-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2985900.png)
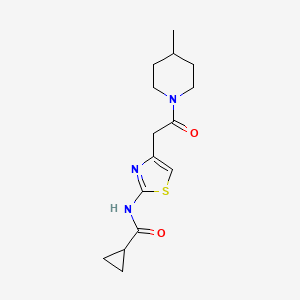
![N-(2-ethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2985902.png)

